![molecular formula C16H23NO3 B13494089 Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate is an organic compound that features a benzyl group, a cyclohexyl ring with a hydroxymethyl substituent, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, (1r,4r)-4-(hydroxymethyl)cyclohexylmethanol, is prepared through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.
Carbamate formation: The cyclohexyl intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biological Studies: It can serve as a probe to study enzyme-catalyzed reactions involving carbamate groups.
Mecanismo De Acción
The mechanism of action of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The benzyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}amine: Similar structure but with an amine group instead of a carbamate.
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}urethane: Similar structure but with a urethane group instead of a carbamate.
Uniqueness
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a hydroxymethyl group and a carbamate group allows for diverse chemical modifications and interactions.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
benzyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,13-14,18H,6-12H2,(H,17,19) |
Clave InChI |
VFVPPGUXLXDYQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


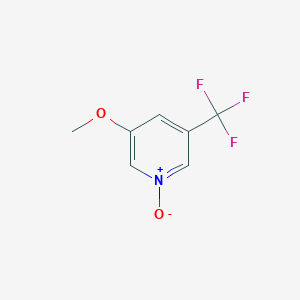
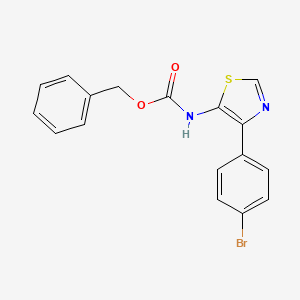
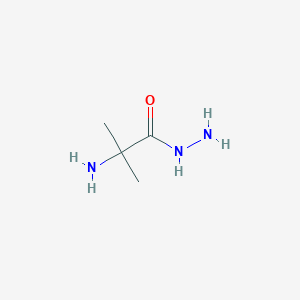
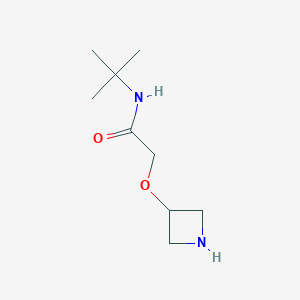

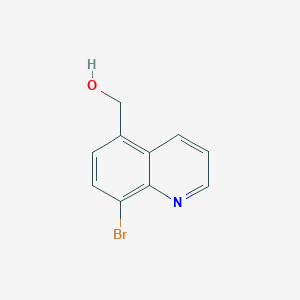
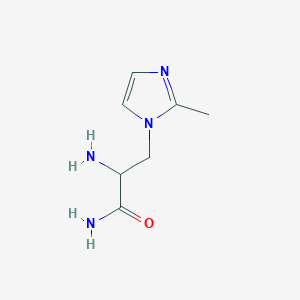

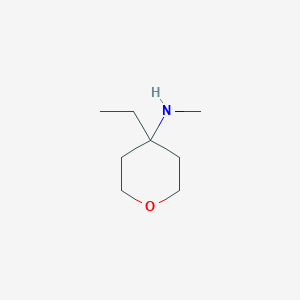
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
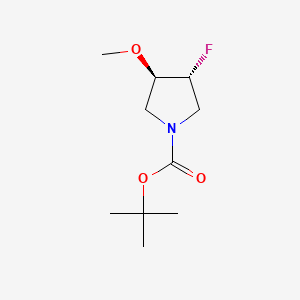
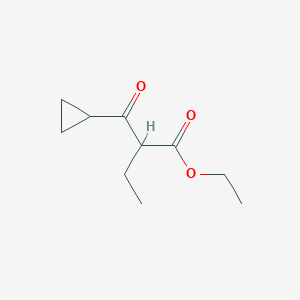
amine hydrochloride](/img/structure/B13494075.png)

